Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is a highly lipophilic benzothiazole derivative fundamentally utilized as a neuroprotective reference standard and a versatile medicinal chemistry scaffold. Functionally, it is characterized by its dual mechanism of action: voltage-dependent sodium channel blockade and potent presynaptic glutamate release inhibition. For laboratory handling and formulation, Riluzole exhibits poor aqueous solubility (<1 mg/mL) but demonstrates excellent solubility in organic solvents such as DMSO and ethanol (≥43 mg/mL), necessitating specific vehicle systems (e.g., PEG300/Tween-80) for in vivo dosing . In procurement contexts, it is prioritized over generic ion channel blockers when researchers require the exact pharmacological profile of the first FDA-approved therapeutic for Amyotrophic Lateral Sclerosis (ALS) or a fluorinated 2-aminobenzothiazole building block for multi-target drug design [1].
Substituting Riluzole with generic sodium channel blockers (like phenytoin or lamotrigine) or other ALS therapeutics (like edaravone) fundamentally compromises assay validity. While phenytoin blocks sodium channels, it lacks Riluzole's potent, direct presynaptic inhibition of high-affinity glutamine transport, making it an inadequate substitute for glutamate excitotoxicity models [1]. Conversely, edaravone functions strictly as a free radical scavenger and does not interact with the glutamate signaling pathway or sodium channels; utilizing it in assays designed to measure presynaptic release inhibition will yield false negatives [2]. Furthermore, substituting Riluzole with an unsubstituted 2-aminobenzothiazole in medicinal chemistry fails to replicate the specific lipophilicity and target affinity imparted by Riluzole's 6-(trifluoromethoxy) group, which is critical for blood-brain barrier penetration and target binding [3].
In hippocampal neuronal cultures, Riluzole demonstrates highly potent inhibition of activity-regulated, Ca2+-dependent high-affinity glutamine transport, a critical pathway in glutamate excitotoxicity. Riluzole achieves an IC50 of 1.3 ± 0.5 µM, whereas the generic sodium channel blocker phenytoin requires an IC50 of 57 ± 4 µM to achieve the same effect [1].
| Evidence Dimension | Inhibition of high-affinity Gln/MeAIB transport (IC50) |
| Target Compound Data | 1.3 ± 0.5 µM |
| Comparator Or Baseline | Phenytoin (57 ± 4 µM) |
| Quantified Difference | Riluzole is ~44x more potent than phenytoin. |
| Conditions | Hippocampal neuronal cultures, Ca2+-dependent transport assay |
Justifies the procurement of Riluzole over cheaper generic sodium channel blockers for assays specifically targeting the glutamate/glutamine cycle.
Riluzole acts directly on presynaptic terminals to inhibit neurotransmitter release, independent of postsynaptic receptor antagonism. In mouse neocortical slices, Riluzole depressed electrically evoked [3H]-glutamate release by up to 77% at 100 µM, with a calculated IC50 of 19.5 µM [1]. This effect was maintained even in the presence of NMDA and AMPA receptor blockers, confirming its distinct presynaptic mechanism.
| Evidence Dimension | Inhibition of electrically evoked [3H]-glutamate release (IC50) |
| Target Compound Data | IC50 = 19.5 µM (Max inhibition 77% at 100 µM) |
| Comparator Or Baseline | Baseline evoked release without Riluzole |
| Quantified Difference | 77% reduction in glutamate release at 100 µM. |
| Conditions | Mouse neocortical slices, electrically evoked |
Establishes Riluzole as the mandatory positive control for presynaptic excitotoxicity models, differentiating it from postsynaptic antagonists.
Riluzole exhibits a highly lipophilic profile that dictates strict formulation protocols. It possesses negligible aqueous solubility (<1 mg/mL), but demonstrates high solubility in organic solvents such as DMSO and ethanol (≥43 mg/mL or 183.6 mM) . Standard in vivo and in vitro preparations require initial dissolution in DMSO followed by the addition of excipients like PEG300 and Tween-80 to maintain a clear working solution.
| Evidence Dimension | Solubility at room temperature |
| Target Compound Data | ≥43 mg/mL in DMSO/Ethanol |
| Comparator Or Baseline | <1 mg/mL in Water |
| Quantified Difference | >40-fold higher solubility in organic solvents vs. water. |
| Conditions | Room temperature standard laboratory preparation |
Informs procurement teams that specific excipients and organic solvents must be co-purchased to successfully formulate Riluzole for biological assays.
The 2-aminobenzothiazole core of Riluzole serves as a highly effective scaffold for synthesizing multi-target directed ligands. When hybridized with SAHA (Suberoylanilide hydroxamic acid) to create a Riluzole-SAHA conjugate, the resulting compound displayed 2-fold to 7-fold more potent total HDAC and HDAC6 isoform inhibitory activity compared to SAHA alone [1].
| Evidence Dimension | HDAC and HDAC6 isoform inhibitory activity |
| Target Compound Data | Riluzole-SAHA conjugate |
| Comparator Or Baseline | SAHA alone |
| Quantified Difference | 2-fold to 7-fold increase in inhibitory potency. |
| Conditions | In vitro HDAC enzymatic inhibition assay |
Demonstrates the commercial value of Riluzole as a structural building block for enhancing the potency and target profile of novel chemotherapeutics.
Due to its potent presynaptic glutamate release inhibition (IC50 = 19.5 µM) and glutamine transport blockade, Riluzole is the mandatory benchmark compound for in vitro and in vivo models of Amyotrophic Lateral Sclerosis (ALS) and ischemic neurodegeneration[1]. It should be selected over postsynaptic antagonists or free radical scavengers when the assay specifically evaluates presynaptic neurotransmitter dynamics.
The 6-(trifluoromethoxy)-2-aminobenzothiazole structure of Riluzole is highly valued as a starting material for synthesizing multi-target directed ligands (MTDLs) [2]. It is particularly utilized in the development of novel kinase inhibitors, HDAC inhibitors, and next-generation neurotherapeutics where the lipophilic trifluoromethoxy group enhances blood-brain barrier penetration and target binding affinity.
Riluzole is utilized as a specific tool compound in patch-clamp electrophysiology to differentiate presynaptic versus postsynaptic mechanisms. Its ability to block voltage-dependent sodium channels while simultaneously activating iberiotoxin-sensitive potassium channels makes it a critical reagent for studying complex cellular excitability and spontaneous calcium oscillations in neuroendocrine cells [3].
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